

# Application Note: Comprehensive Analytical Characterization of 4-Chloro-5-nitroquinoline

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## Compound of Interest

Compound Name: 4-Chloro-5-nitroquinoline

Cat. No.: B1354559

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Audience: Researchers, scientists, and drug development professionals.

Introduction **4-Chloro-5-nitroquinoline** is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science. As with any high-purity chemical used in research and development, rigorous analytical characterization is essential to confirm its identity, purity, and stability. This document provides a comprehensive overview of the key analytical methods and detailed protocols for the characterization of **4-Chloro-5-nitroquinoline**. The techniques covered include spectroscopic methods (NMR, IR, UV-Vis), chromatographic techniques (HPLC, GC), mass spectrometry (MS), and thermal analysis.

## Physicochemical Properties

A summary of the key physicochemical properties of **4-Chloro-5-nitroquinoline** is presented below. This data is crucial for sample handling, method development, and data interpretation.

Property	Value
Chemical Formula	C <sub>9</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>2</sub>
Molecular Weight	208.60 g/mol
Monoisotopic Mass	208.0039551 Da <a href="#">[1]</a>
IUPAC Name	4-chloro-5-nitroquinoline <a href="#">[1]</a>
CAS Number	39061-97-7 <a href="#">[1]</a>
Appearance	Expected to be a solid powder

## Spectroscopic Methods of Analysis

Spectroscopic techniques are fundamental for elucidating the molecular structure of **4-Chloro-5-nitroquinoline**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Predicted chemical shifts are based on the analysis of structurally similar compounds.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Predicted <sup>1</sup>H and <sup>13</sup>C NMR Data

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity
<sup>1</sup> H	7.5 - 9.2	m
<sup>13</sup> C	120 - 155	-

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-15 mg of **4-Chloro-5-nitroquinoline** in 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- <sup>1</sup>H NMR Acquisition:

- Acquire the spectrum on a 400 MHz (or higher) spectrometer.
- Use a standard 30° pulse width.
- Set a relaxation delay of 1-2 seconds.
- Co-add 16 to 32 scans to ensure a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using proton-decoupling.
  - Use a standard 30° pulse width.
  - Set a relaxation delay of 2-5 seconds.
  - Acquire a sufficient number of scans (e.g., 1024-4096) for adequate signal intensity.
- Data Processing: Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

### Predicted IR Absorption Bands

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium
C=N Stretch (Quinoline)	1620 - 1580	Medium
Asymmetric NO <sub>2</sub> Stretch	1550 - 1520	Strong
Aromatic C=C Stretch	1590 - 1450	Medium to Strong
Symmetric NO <sub>2</sub> Stretch	1360 - 1330	Strong
C-Cl Stretch	850 - 750	Strong

#### Experimental Protocol: FT-IR Spectroscopy

- Sample Preparation (KBr Pellet):
  - Thoroughly grind 1-2 mg of the **4-Chloro-5-nitroquinoline** sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder.
  - Record the IR spectrum from 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>.
  - Perform a background correction using the previously recorded background spectrum.

## UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the nitroquinoline core.

#### Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of **4-Chloro-5-nitroquinoline** (~10-20  $\mu$ M) in a UV-grade solvent such as ethanol or methanol.[5]
- Data Acquisition:
  - Use a dual-beam UV-Vis spectrophotometer.
  - Fill a quartz cuvette with the pure solvent to be used as a reference.
  - Fill a second quartz cuvette with the sample solution.
  - Scan the absorbance from 200 nm to 600 nm.
  - Identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of **4-Chloro-5-nitroquinoline** and for separating it from potential impurities or related substances.

## High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity and quantifying the content of **4-Chloro-5-nitroquinoline**. A reversed-phase method is typically suitable.

Recommended HPLC Method Parameters

Parameter	Method Specification
Column	C18, 250 mm x 4.6 mm, 5 µm particle size[6]
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
Elution	Gradient or Isocratic (e.g., 60:40 A:B)
Flow Rate	1.0 mL/min[6]
Detection	UV at 254 nm or $\lambda_{\text{max}}$ determined by UV-Vis scan[6]
Injection Volume	10 µL
Column Temperature	30 °C

#### Experimental Protocol: HPLC Purity Analysis

- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (or a compatible solvent like methanol/acetonitrile) to a final concentration of approximately 0.5-1.0 mg/mL.[6]
- System Setup: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
- Analysis: Inject the prepared sample solution and run the analysis according to the specified method parameters.
- Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

## Gas Chromatography (GC)

GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for analyzing volatile impurities and confirming the identity of the main component.

#### Recommended GC-MS Method Parameters

Parameter	Method Specification
Column	VF-5ms or DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness[7]
Carrier Gas	Helium at a constant flow of 1 mL/min[8]
Injector Temperature	250 °C
Oven Program	Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CFinal Hold: 280 °C for 5 min[8]
MS Ionization Mode	Electron Ionization (EI) at 70 eV[8]
MS Source Temp.	230 °C[8]
MS Scan Range	m/z 40-400[8]

#### Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- System Setup: Condition the GC-MS system according to the manufacturer's instructions.
- Analysis: Inject 1 µL of the sample solution into the GC.
- Data Analysis: Identify the peak corresponding to **4-Chloro-5-nitroquinoline** by its retention time and compare the acquired mass spectrum with the expected fragmentation pattern.

## Mass Spectrometry (MS)

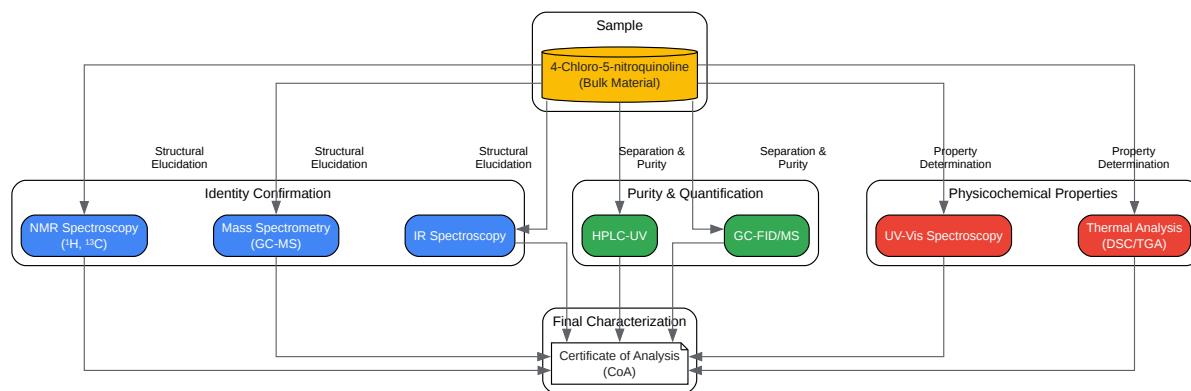
MS provides information on the molecular weight and elemental composition of the compound and its fragments. The presence of chlorine results in a characteristic isotopic pattern ( $^{35}\text{Cl}/^{37}\text{Cl}$  ratio of approximately 3:1).

#### Expected Mass Spectrometry Data

Ion Type	Expected m/z	Notes
[M] <sup>+</sup>	208 / 210	Molecular ion peak showing the <sup>35</sup> Cl/ <sup>37</sup> Cl isotopic pattern.
[M-NO <sub>2</sub> ] <sup>+</sup>	162 / 164	Loss of the nitro group.
[M-Cl] <sup>+</sup>	173	Loss of the chlorine atom.
[M-NO <sub>2</sub> -HCN] <sup>+</sup>	135 / 137	Subsequent loss of hydrogen cyanide from the quinoline ring.

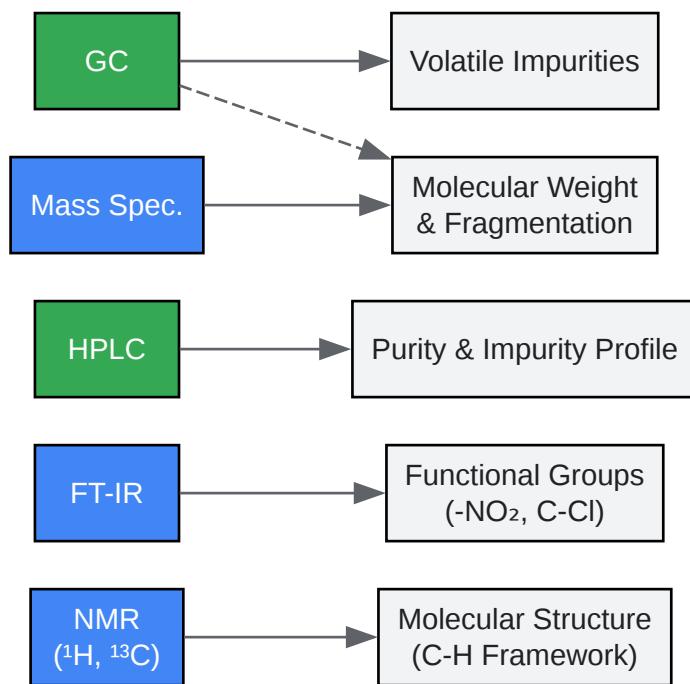
## Visualized Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of the analytical processes.



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Caption: General workflow for the analytical characterization of **4-Chloro-5-nitroquinoline**.

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